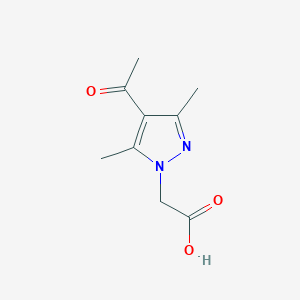

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Descripción general

Descripción

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid typically involves the cyclocondensation of hydrazine with a β-diketone, followed by subsequent functionalization steps. One common method includes the reaction of 3,5-dimethylpyrazole with acetic anhydride to introduce the acetyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or aryl derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, exhibit notable antimicrobial properties. A study conducted by Kale et al. synthesized various pyrazole derivatives and evaluated their antimicrobial activity against different pathogens. Some derivatives demonstrated moderate activity compared to standard antibiotics like ciprofloxacin, suggesting potential for development as antimicrobial agents .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for further investigation in pain management therapies. Research has shown that similar compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Antitumor Activity

Emerging studies have highlighted the potential of pyrazole-based compounds in cancer treatment. The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells has been documented, positioning them as promising candidates for anticancer drug development. Further research is necessary to elucidate the mechanisms underlying these effects and to optimize their efficacy against various cancer types .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Chemical and Pharmaceutical Research, several new pyrazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of pyrazole derivatives similar to this compound. The results demonstrated a reduction in inflammatory markers in vitro, supporting the compound's potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The acetyl and dimethyl groups may enhance its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

3,5-Dimethylpyrazole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

4-Acetylpyrazole: Does not have the dimethyl substitutions, which may affect its chemical properties and reactivity.

1-Acetyl-3,5-dimethylpyrazole: Similar structure but different functional group positioning.

Uniqueness: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (CAS Number: 890092-87-2) is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- IUPAC Name : 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid

- Purity : 95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Its structure suggests potential anti-inflammatory and antimicrobial properties, as well as implications in cancer treatment.

1. Anticancer Activity

Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance:

- Mechanism of Action : Pyrazole compounds often function by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. The presence of the acetyl group enhances the compound's ability to interact with these targets.

- Case Studies :

- A study demonstrated that related pyrazole compounds inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Another investigation reported that compounds containing similar structures exhibited antiproliferative activity against lung and colorectal cancer cells .

2. Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects:

- Research Findings : Certain studies have indicated that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial in mediating inflammatory responses.

- IC₅₀ Values : In vitro assays have shown that some derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Limited evidence |

| Pazopanib | High | N/A | N/A |

| Ruxolitinib | High | Moderate | N/A |

| Other Pyrazoles | Variable | Variable | High |

Future Directions

Ongoing research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its biological effects.

Propiedades

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAAGCCBFNEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390323 | |

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-87-2 | |

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.